(2S)-2-乙酰氨基-3,3-二甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

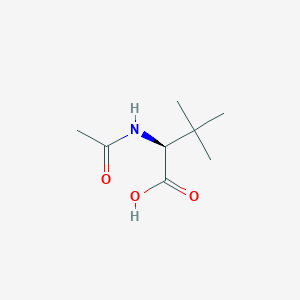

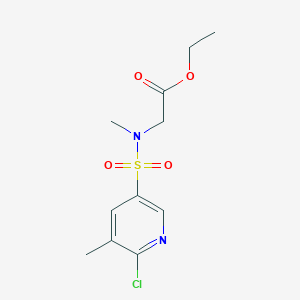

“(2S)-2-acetamido-3,3-dimethylbutanoic acid” is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 . It is used in research and is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of “(2S)-2-acetamido-3,3-dimethylbutanoic acid” involves a multi-step reaction . The first step involves the use of thionyl chloride in toluene and dimethylformamide at 20°C for 25 hours . The second step involves the use of Alcalase in toluene and an aqueous phosphate buffer at 35°C with a pH of 8.0 for 50 hours .

Molecular Structure Analysis

The InChI Key for “(2S)-2-acetamido-3,3-dimethylbutanoic acid” is WPPXAQGLXQAVTE-ZCFIWIBFSA-N . It has 12 heavy atoms, no aromatic heavy atoms, and a Fraction Csp3 of 0.75 . It also has 4 rotatable bonds, 3 H-bond acceptors, and 2 H-bond donors .

Chemical Reactions Analysis

The chemical reactions involving “(2S)-2-acetamido-3,3-dimethylbutanoic acid” have been studied. For instance, one reaction with ruthenium trichloride and periodic acid in tetrachloromethane, water, and acetonitrile at 20°C for 48 hours yielded a 53% product . Another reaction with Alcalase in a phosphate buffer and toluene at 35°C for 50 hours yielded a 92.2% product .

Physical And Chemical Properties Analysis

“(2S)-2-acetamido-3,3-dimethylbutanoic acid” has a high GI absorption and is not a BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.72 cm/s . It has a Log Po/w (iLOGP) of 1.24 . It is very soluble, with a Log S (ESOL) of -1.22 and a solubility of 10.5 mg/ml or 0.0607 mol/l .

科学研究应用

合成与结构分析

一项研究开发了一种从 3,3-二甲基丁酸合成 3,3-二甲基丁醛 (DMBD) 的经济高效的方法,3,3-二甲基丁酸是生产高强度甜味剂新甜味的关键中间体。该合成涉及在大气压下进行氯化和催化氢化,从而显着提高了产率 (荀玉军,2009)。

对 2-氯-和 2-溴-3,3-二甲基丁酸的绝对构型的研究提供了对这些化合物的立体化学的见解,这对于理解它们的反应性和在合成中的潜在应用至关重要 (W. Galetto & William Gaffield,1969)。

复杂分子反应

一项研究描述了 (甲基 2-乙酰氨基丙烯酸酯)-三羰基铁 (0) 的反应性,从而导致了一种新型的 β,β,β-三烷基 α-氨基酸合成。这项研究突出了从 2-乙酰氨基-3,3-二甲基丁酸相关化合物中创建新的氨基酸衍生物的潜力 (J. Barker 等,1994)。

另一项研究重点关注细菌肽聚糖衍生物的总合成和佐剂活性,展示了 2-乙酰氨基-2-脱氧-3-O-(D-2-丙酰-L-丙氨酸)-D-吡喃葡萄糖在合成具有生物活性的化合物中的应用 (C. Merser 等,1975)。

已经研究了涉及 N-(2-乙酰氨基)亚氨基二乙酸和各种金属离子的三元络合物的形成常数,这表明该化合物在与金属络合方面的重要性,这可能与催化或环境修复应用有关 (M. Hamed 等,1994)。

安全和危害

The safety information for “(2S)-2-acetamido-3,3-dimethylbutanoic acid” indicates a warning signal word . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements are H315, H319, and H335 .

作用机制

Target of Action

The specific targets of (2S)-2-acetamido-3,3-dimethylbutanoic acid are currently unknown. This compound may interact with various enzymes, receptors, or proteins within the body, influencing their function

Mode of Action

It’s possible that this compound interacts with its targets, leading to changes in their activity or function . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

It’s plausible that this compound could influence various metabolic or signaling pathways within the body

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability . Future studies should focus on outlining these properties.

Result of Action

It’s likely that this compound induces changes at the molecular and cellular levels, potentially influencing various biological processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-acetamido-3,3-dimethylbutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness . More research is needed to understand these influences.

属性

IUPAC Name |

(2S)-2-acetamido-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPXAQGLXQAVTE-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22146-59-4 |

Source

|

| Record name | (2S)-2-acetamido-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)

![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)

![5-(2-methoxyethyl)-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2425103.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425106.png)